molecular formula C22H27F3N4O B4544529 1-(2-Methylphenyl)-3-[2-[4-[2-methyl-3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]urea

1-(2-Methylphenyl)-3-[2-[4-[2-methyl-3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]urea

Cat. No.: B4544529
M. Wt: 420.5 g/mol
InChI Key: XKZKQDHGALQGRB-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-3-[2-[4-[2-methyl-3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]urea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a urea moiety linked to a piperazine ring, further substituted with methyl and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenyl)-3-[2-[4-[2-methyl-3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]urea typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with ethylene glycol or similar reagents under acidic or basic conditions.

    Substitution Reactions:

    Urea Formation: The final step involves the reaction of the substituted piperazine with isocyanates or carbamoyl chlorides to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-3-[2-[4-[2-methyl-3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methyl iodide for methylation, trifluoromethyl iodide for trifluoromethylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-3-[2-[4-[2-methyl-3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylphenyl)-3-[2-[4-[2-methylphenyl]piperazin-1-yl]ethyl]urea: Lacks the trifluoromethyl group.

    1-(2-Methylphenyl)-3-[2-[4-[2-trifluoromethylphenyl]piperazin-1-yl]ethyl]urea: Lacks the methyl group.

Uniqueness

The presence of both methyl and trifluoromethyl groups in 1-(2-Methylphenyl)-3-[2-[4-[2-methyl-3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]urea imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it distinct from similar compounds.

Properties

IUPAC Name

1-(2-methylphenyl)-3-[2-[4-[2-methyl-3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F3N4O/c1-16-6-3-4-8-19(16)27-21(30)26-10-11-28-12-14-29(15-13-28)20-9-5-7-18(17(20)2)22(23,24)25/h3-9H,10-15H2,1-2H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZKQDHGALQGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCN2CCN(CC2)C3=CC=CC(=C3C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Methylphenyl)-3-[2-[4-[2-methyl-3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]urea
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1-(2-Methylphenyl)-3-[2-[4-[2-methyl-3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]urea
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1-(2-Methylphenyl)-3-[2-[4-[2-methyl-3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]urea
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1-(2-Methylphenyl)-3-[2-[4-[2-methyl-3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]urea
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1-(2-Methylphenyl)-3-[2-[4-[2-methyl-3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]urea
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1-(2-Methylphenyl)-3-[2-[4-[2-methyl-3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]urea

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